3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one
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Overview
Description
3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one: is a synthetic organic compound characterized by the presence of a fluorophenyl group and a quinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 1-methyl-1,2-dihydroquinoxalin-2-one.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-methyl-1,2-dihydroquinoxalin-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired ethenyl linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Ethyl-substituted quinoxalinones.
Substitution: Various substituted quinoxalinones depending on the nucleophile used.
Scientific Research Applications
3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway in inflammation and the PI3K/Akt pathway in cancer, resulting in reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-fluorophenyl derivatives: Compounds such as 4-fluorophenylacetic acid and 4-fluorophenylalanine share the fluorophenyl group but differ in their core structures and applications.
Quinoxalinone derivatives: Compounds like 2-methylquinoxalin-2-one and 3-phenylquinoxalin-2-one share the quinoxalinone core but differ in their substituents and biological activities.
Uniqueness
3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one is unique due to the combination of the fluorophenyl group and the quinoxalinone core, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-20-16-5-3-2-4-14(16)19-15(17(20)21)11-8-12-6-9-13(18)10-7-12/h2-11H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMZAMPEFFRTM-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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